molecular formula C14H14N2O2 B499536 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-37-5

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Cat. No. B499536
CAS RN: 878714-37-5
M. Wt: 242.27g/mol
InChI Key: KOWIGDXCNHPVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid, also known as 4-methyl-3-pyridin-4-ylmethyl-amino-benzoic acid (MPMABA), is an organic compound with a molecular formula of C12H13N2O2. It is a member of the pyridin-4-ylmethyl-amino-benzoic acid family, which is composed of compounds that contain a pyridine ring with a methyl-amino-benzoic acid moiety. MPMABA is a versatile molecule with a wide range of applications in organic synthesis and pharmaceutical research.

Scientific Research Applications

Chemical Properties and Synthesis

  • Chemical Variability and Complex Formation: Studies have explored the chemistry of compounds containing pyridine and benzimidazole units, focusing on their preparation, properties, and complexation behaviors. These investigations reveal the potential of such compounds to form complexes with diverse spectroscopic, structural, and magnetic properties, hinting at their applicability in materials science and coordination chemistry (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Potential

  • Antimicrobial and Biological Activities

    The literature review indicates that derivatives of pyridine and benzoic acid, like the compound , may exhibit significant antimicrobial properties. Research into similar structures has shown their potential in treating communicable diseases and in biomedical applications, emphasizing the urgent need for new antimicrobial agents (Marchese et al., 2017).

  • Role in Drug Metabolism and Pharmacokinetics

    Another crucial area of application is in the exploration of drug metabolism pathways. Studies on compounds with similar structures to 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid have contributed to a better understanding of how drugs are metabolized and the potential drug-drug interactions, highlighting the importance of such compounds in pharmacokinetic modeling (Hoffman & Hanneman, 2017).

Environmental and Analytical Chemistry

  • Advanced Oxidation Processes: Research into the degradation processes of structurally related compounds by advanced oxidation processes provides insights into environmental remediation techniques. Such studies are vital for understanding how to mitigate the impact of hazardous compounds on the environment (Qutob et al., 2022).

properties

IUPAC Name

3-methyl-4-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-8-12(14(17)18)2-3-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWIGDXCNHPVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.